

Synthesis of Iodoform from Ethanol and Iodine: A Technical Guide

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Compound of Interest

Compound Name: Iodoform

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This technical guide provides a comprehensive overview of the synthesis of **iodoform** (triiodomethane) from ethanol, a classic example of the haloform reaction. The document details the underlying reaction mechanism, provides in-depth experimental protocols for synthesis and purification, and presents relevant quantitative and characterization data.

Introduction

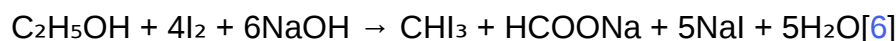
The synthesis of **iodoform** from ethanol is a well-established and fundamental chemical transformation. It proceeds via the haloform reaction, which involves the exhaustive halogenation of a methyl ketone or a compound that can be oxidized to a methyl ketone, in the presence of a base.[1][2] Ethanol is the only primary alcohol that gives a positive **iodoform** test, as it is first oxidized to acetaldehyde (CH_3CHO), a compound containing the requisite acetyl group.[2] This reaction is significant not only for its synthetic utility in producing **iodoform**, a compound historically used as an antiseptic, but also as a qualitative test for identifying specific structural motifs in organic molecules.[3][4] The reaction is easily identified by the formation of a pale yellow precipitate of **iodoform**, which possesses a characteristic "medical" or antiseptic odor.[5]

Reaction Mechanism

The synthesis of **iodoform** from ethanol occurs in a basic medium with iodine and proceeds through three primary stages: oxidation of ethanol to acetaldehyde, subsequent iodination of

the acetaldehyde, and finally, hydrolysis of the triiodinated intermediate to yield **iodoform**.^[5]

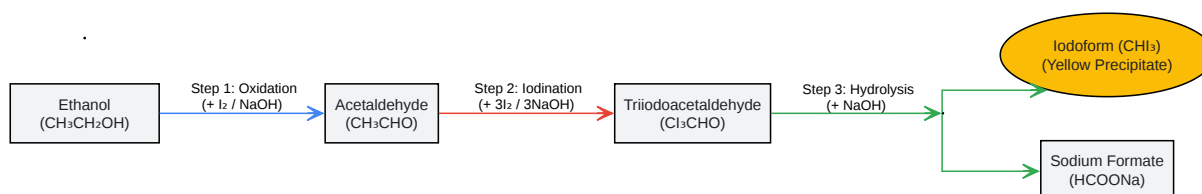
The overall balanced chemical equation is:



Step 1: Oxidation of Ethanol In the presence of a base, iodine forms sodium hypiodite (NaOI) in situ. The hypiodite then oxidizes ethanol to acetaldehyde.^[3]^[5]

Step 2: Iodination of Acetaldehyde The acetaldehyde formed undergoes a base-catalyzed iodination at the alpha-carbon. A hydroxide ion removes an acidic α-hydrogen, forming an enolate ion. This enolate then attacks an iodine molecule. This process is repeated until all three alpha-hydrogens are substituted by iodine atoms, yielding triiodoacetaldehyde (iodal).^[5]
^[6]

Step 3: Hydrolysis of Triiodoacetaldehyde The final step involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of triiodoacetaldehyde. This leads to the cleavage of the carbon-carbon bond, resulting in the formation of the **iodoform** precipitate and sodium formate.
^[5]^[7]



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Figure 1: Reaction mechanism for the synthesis of **iodoform** from ethanol.

Quantitative Data

While often used for qualitative identification, the **iodoform** reaction can be assessed quantitatively. Data regarding the physical, spectroscopic, and reaction yield parameters are crucial for synthetic applications.

Physical and Spectroscopic Properties of Iodoform

Property	Value	Reference(s)
Chemical Formula	CHI ₃	[1]
Molar Mass	393.73 g/mol	[1]
Appearance	Pale yellow crystalline solid	[7][8]
Odor	Characteristic, antiseptic/medical	[5]
Melting Point	119-121 °C	[7]
Solubility	Insoluble in water; Soluble in ethanol, ether, acetone	[7]
¹ H NMR	A singlet is observed.	
¹³ C NMR	A single peak is observed in the negative region due to the heavy iodine atoms.	
FTIR (KBr Pellet)	Characteristic peaks for C-H stretch and C-I bonds.	

Reaction Conditions and Yield

The reaction is typically performed by warming the mixture. A common temperature cited for the reaction is approximately 60°C.[3][7] The reaction time can vary, but the formation of the yellow precipitate is a key indicator of progress.

Theoretical Yield Calculation: The stoichiometry of the balanced equation (1 mole of ethanol produces 1 mole of **iodoform**) allows for the calculation of the theoretical yield.[5]

- Example: For the reaction of 25 mL of 95% ethanol (specific gravity = 0.79):
 - Mass of ethanol = 25 mL * 0.79 g/mL * 0.95 = 18.8 g
 - Moles of ethanol = 18.8 g / 46.07 g/mol = 0.408 mol

- Moles of **iodoform** = 0.408 mol (1:1 molar ratio)
- Theoretical mass of **iodoform** = 0.408 mol * 393.73 g/mol = 160.6 g[5]

Experimental Yield: Specific experimental yields for the synthesis from ethanol are not consistently reported in instructional literature. However, a reported yield for the synthesis of **iodoform** from acetone, a similar haloform reaction, was 26.472%. [8] Yields are highly dependent on the precise experimental conditions, including temperature control, reaction time, and purification efficiency.

Experimental Protocols

The following sections provide detailed methodologies for the laboratory-scale synthesis, purification, and characterization of **iodoform** from ethanol.

Materials and Reagents

- Ethanol (CH₃CH₂OH)
- Iodine (I₂) crystals
- 10% Sodium hydroxide (NaOH) solution
- Potassium iodide (KI) (optional, to aid iodine dissolution)
- Distilled water
- Rectified spirit (for recrystallization)

Synthesis of Crude Iodoform

- In a conical flask, dissolve approximately 2 g of iodine and 3 g of potassium iodide in 100 mL of water to prepare the iodine solution.[1]
- In a separate large conical flask, take 30 mL of ethanol.
- Slowly add the prepared iodine solution to the ethanol.

- Gradually add 10% sodium hydroxide solution dropwise while constantly swirling the flask. Continue addition until the brown color of the iodine disappears and a yellow precipitate of **iodoform** begins to form.[9]
- Warm the mixture gently in a water bath at approximately 60°C for 5-10 minutes to ensure the completion of the reaction.[1][7]
- Allow the flask to cool to room temperature. The yellow **iodoform** will settle at the bottom.
- Collect the crude **iodoform** precipitate by suction filtration using a Buchner funnel.
- Wash the crystals on the filter paper with a small amount of cold distilled water to remove soluble impurities.
- Dry the crude product on the filter paper or on a watch glass.

Purification by Recrystallization

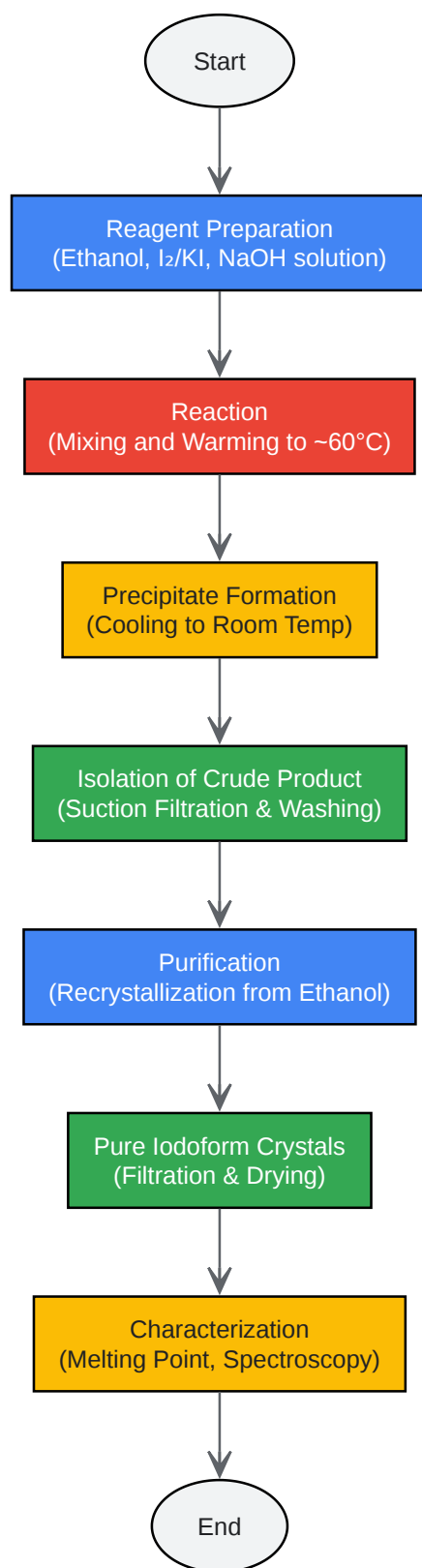
- Transfer the crude, dried **iodoform** to a clean conical flask.
- Place the flask on a water bath and add a minimum amount of rectified spirit (or hot ethanol).
- Heat the mixture gently on the water bath until all the **iodoform** dissolves completely.
- If insoluble impurities are present, quickly filter the hot solution through a pre-warmed fluted filter paper into a clean beaker.
- Allow the hot, clear filtrate to cool slowly to room temperature. Yellow crystals of pure **iodoform** will begin to form.
- To maximize the crystal yield, place the beaker in an ice bath for a further 10-15 minutes.
- Collect the purified crystals by suction filtration, wash with a very small amount of cold ethanol, and allow them to dry completely.[1]

Characterization

The purity of the synthesized **iodoform** should be assessed by determining its melting point and comparing it to the literature value (119-121 °C).^[7] Further characterization can be performed using spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and purity of the final product.

Experimental Workflow

The overall experimental process, from the initial setup to the final characterization, can be visualized as a logical workflow.



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Figure 2: General experimental workflow for **iodoform** synthesis.

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- To cite this document: BenchChem. [Synthesis of Iodoform from Ethanol and Iodine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672029#synthesis-of-iodoform-from-ethanol-and-iodine]

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